molecular formula C21H23N3O6 B11553565 2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl acetate

2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl acetate

Cat. No.: B11553565
M. Wt: 413.4 g/mol
InChI Key: CMSRKVYDRYRPPZ-SSDVNMTOSA-N
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Description

2-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-NITROPHENYL ACETATE is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its intricate structure, which includes multiple functional groups such as nitro, phenoxy, and acetate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-NITROPHENYL ACETATE typically involves multiple steps, starting with the preparation of the phenoxyacetate intermediate. This intermediate is then subjected to various chemical reactions, including nitration, amidation, and esterification, to form the final product. Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for esterification, and amines for amidation. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as Amberlyst-15, can also enhance the reaction rates and selectivity. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-NITROPHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include lithium aluminum hydride for reduction, sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include amines, carboxylic acids, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-NITROPHENYL ACETATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-NITROPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy and acetate groups can also modulate the compound’s activity by influencing its solubility, stability, and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Acetate: A simpler ester with similar functional groups but lacks the complexity and specific biological activities of 2-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-NITROPHENYL ACETATE.

    Methyl Butyrate: Another ester with a pleasant odor, commonly used in flavoring agents, but with different chemical properties and applications.

    Isopropyl Butyrate: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

Uniqueness

2-[(E)-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-4-NITROPHENYL ACETATE is unique due to its combination of multiple functional groups, which confer specific chemical reactivity and biological activities. Its complex structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

[2-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]-4-nitrophenyl] acetate

InChI

InChI=1S/C21H23N3O6/c1-13(2)18-7-5-14(3)9-20(18)29-12-21(26)23-22-11-16-10-17(24(27)28)6-8-19(16)30-15(4)25/h5-11,13H,12H2,1-4H3,(H,23,26)/b22-11+

InChI Key

CMSRKVYDRYRPPZ-SSDVNMTOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])OC(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

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